6-Nitroindole-3-acetic Acid
CAS No.: 79473-06-6
Cat. No.: VC16541162
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79473-06-6 |
|---|---|
| Molecular Formula | C10H8N2O4 |
| Molecular Weight | 220.18 g/mol |
| IUPAC Name | 2-(6-nitro-1H-indol-3-yl)acetic acid |
| Standard InChI | InChI=1S/C10H8N2O4/c13-10(14)3-6-5-11-9-4-7(12(15)16)1-2-8(6)9/h1-2,4-5,11H,3H2,(H,13,14) |
| Standard InChI Key | UWIIUZCZYMXUQP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])NC=C2CC(=O)O |
Introduction
Structural and Molecular Characteristics of 6-Nitroindole-3-acetic Acid
6-Nitroindole-3-acetic acid belongs to the indole acetic acid family, distinguished by a nitro (-NO) functional group at the sixth carbon of the indole scaffold. The compound’s IUPAC name is 2-(6-nitro-1H-indol-3-yl)acetic acid, and its canonical SMILES representation is . The nitro group’s electron-withdrawing nature significantly alters the compound’s electronic distribution compared to IAA, influencing its reactivity and interaction with biological targets.
Table 1: Physicochemical Properties of 6-Nitroindole-3-acetic Acid
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 220.18 g/mol |
| CAS Registry Number | 79473-06-6 |
| Melting Point | Not reported |
| Solubility | Likely polar organic solvents |
| Stability | Sensitive to light and heat |
Synthesis and Production Strategies
The synthesis of 6-NIAA typically involves nitration of indole-3-acetic acid. Recent advancements in regioselective nitration methods, such as those employing trifluoroacetyl nitrate (), offer pathways to target specific positions on the indole ring . In a representative procedure:
-
Nitration Reaction: Indole-3-acetic acid is treated with a nitrating agent under controlled conditions. For 6-substitution, meta-directing effects of the acetic acid side chain guide nitro group placement.
-
Purification: Column chromatography or recrystallization isolates 6-NIAA from byproducts like 5-nitro or 7-nitro isomers.
Key Challenges:
-
Regioselectivity: Ensuring exclusive nitration at the 6-position requires precise control of reaction parameters, including temperature and stoichiometry .
-
Yield Optimization: Current methods yield moderate quantities, necessitating catalyst development or flow chemistry approaches.
Industrial and Research Applications
6-NIAA’s applications span multiple domains:
-
Agricultural Research: As a synthetic auxin analog, it serves as a tool to study hormone signaling pathways in genetically modified crops .
-
Drug Discovery: Nitroindole scaffolds are explored in developing kinase inhibitors or antimicrobial agents due to their redox-active properties .
-
Chemical Synthesis: The compound acts as a precursor for synthesizing pyrrolo[2,3-b]indoles, which have applications in material science .
Table 2: Comparative Analysis of Nitroindole Derivatives
| Compound | Structural Feature | Unique Property |
|---|---|---|
| Indole-3-acetic acid | No nitro group | Natural plant growth regulator |
| 5-Nitroindole-3-acetic acid | Nitro at 5-position | Altered receptor binding |
| 6-Aminoindole-3-acetic acid | Amino group at 6-position | Enhanced solubility |
Future Directions and Research Opportunities
-
Synthetic Chemistry: Developing catalytic asymmetric nitration to access enantiopure 6-NIAA for chiral studies.
-
Biological Screening: High-throughput assays to map its interactions with plant and mammalian proteins.
-
Environmental Impact: Assessing biodegradation pathways to mitigate ecological risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume